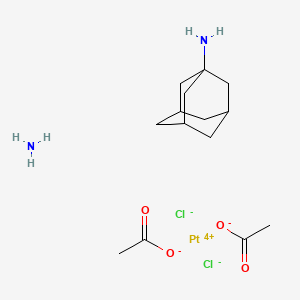![molecular formula C23H17ClN6OS B10827162 4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)
4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of “US9156852, 38” involves synthetic routes that typically include direct esterification methods. Halogenated trivalent phosphorus compounds are used as raw materials and reacted with alcohols under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
“US9156852, 38” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for studying kinase inhibition and in biology for understanding cellular signaling pathways. In medicine, it has potential therapeutic applications due to its inhibitory effects on specific kinases. Industrially, it may be used in the development of new drugs and chemical processes .
Mechanism of Action
The mechanism of action of “US9156852, 38” involves its binding to specific protein kinases, thereby inhibiting their activity. This inhibition affects various molecular targets and pathways, including those involved in cellular growth and differentiation . The compound’s structure allows it to interact effectively with these targets, leading to its biological effects.
Comparison with Similar Compounds
“US9156852, 38” can be compared with other similar compounds, such as those with inhibitory activity against RAF kinases. While many compounds share similar inhibitory properties, “US9156852, 38” is unique due to its specific affinity for FMS, DDR1, and DDR2 kinases . Other similar compounds include those targeting different subtypes of RAF kinases .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H17ClN6OS |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H17ClN6OS/c1-12-5-6-16-15(7-8-26-22(16)29-14-4-2-3-13(24)9-14)18(12)30-23(31)17-10-32-20-19(17)27-11-28-21(20)25/h2-11H,1H3,(H,26,29)(H,30,31)(H2,25,27,28) |
InChI Key |
RFEWCQAWLXXDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
![N-(4-chloronaphthalen-1-yl)-1-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10827091.png)
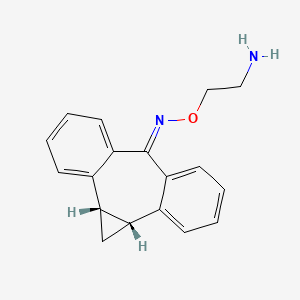

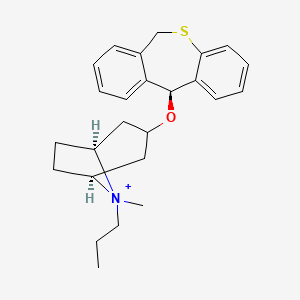
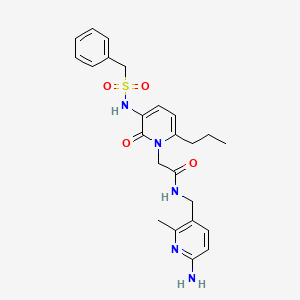
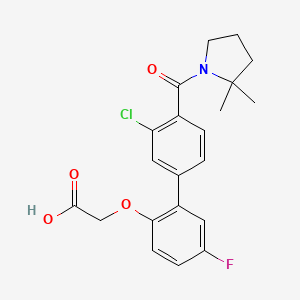
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
![(8S)-2-[(E)-2-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethenyl]-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B10827147.png)
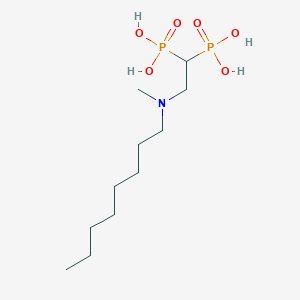
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)
